L-arabinitol

Vue d'ensemble

Description

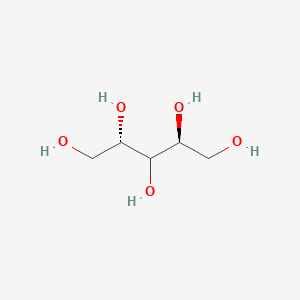

L-Arabinitol, également connu sous le nom de L-arabitol ou L-lyxitol, est un alcool de sucre dérivé du L-arabinose. Il s’agit d’un pentitol, ce qui signifie qu’il contient cinq atomes de carbone, chacun lié à un groupe hydroxyle. Ce composé se retrouve naturellement dans diverses plantes, champignons et bactéries. Il est couramment utilisé dans les industries alimentaire et pharmaceutique en raison de ses propriétés sucrantes et de ses bienfaits potentiels pour la santé .

Méthodes De Préparation

L-Arabinitol peut être synthétisé par plusieurs méthodes :

Réduction catalytique de l’arabinose : Cette méthode implique la réduction du L-arabinose à l’aide d’un catalyseur tel que l’amalgame de sodium (Na-Hg) pour produire du this compound.

Fermentation : This compound peut également être produit par fermentation de la mélasse par des micro-organismes spécifiques.

Production industrielle : Dans les milieux industriels, this compound est souvent produit par réduction enzymatique du L-arabinose à l’aide de la this compound déshydrogénase.

Analyse Des Réactions Chimiques

L-Arabinitol subit diverses réactions chimiques, notamment :

Oxydation : This compound peut être oxydé en L-xylulose par la this compound 4-déshydrogénase en présence de NAD+.

Réduction : Il peut être réduit pour former d’autres alcools de sucre dans des conditions spécifiques.

Substitution : this compound peut participer à des réactions de substitution où les groupes hydroxyles sont remplacés par d’autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent le NAD+, divers catalyseurs et des agents réducteurs. Les principaux produits formés à partir de ces réactions comprennent le L-xylulose et d’autres alcools de sucre .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Medicinal Applications

L-arabinitol has shown promise in several medicinal applications, particularly as a therapeutic agent and a metabolic biomarker.

Antiviral Properties

This compound is a precursor for synthesizing compounds with antiviral activities. For instance, derivatives of L-arabinose have been developed as anti-hepatitis B virus (HBV) agents. The compound 2-deoxy-2-fluoro-5-methyl-b-L-arabinofuranosyl uracil (L-FMAU), derived from L-arabinose, has demonstrated effectiveness against both HBV and Epstein-Barr virus (EBV) .

Diabetes Management

Research indicates that this compound can inhibit intestinal sucrase activity, thereby reducing postprandial hyperglycemia in diabetic patients. This effect is attributed to its ability to suppress the glycemic response following sucrose ingestion . A study by Sanai et al. (1997) highlighted its potential in managing blood sugar levels among individuals with diabetes.

Cancer Treatment

This compound's role in cancer therapy is also noteworthy. It has been investigated for its capacity to enhance the efficacy of certain chemotherapeutic agents by modifying their pharmacokinetics and biodistribution . The compound's involvement in the biotransformation processes within tumor cells may lead to improved treatment outcomes.

Biochemical Research

This compound serves as a valuable metabolite in biochemical research, particularly concerning microbial metabolism.

Microbial Metabolism Studies

The metabolism of this compound by various microorganisms provides insights into microbial pathways and their potential applications in biotechnology. Studies have shown that certain bacteria can utilize this compound as a carbon source, which can be harnessed for biotechnological applications such as biofuel production .

Biomarker for Fungal Infections

This compound levels in urine have been studied as potential biomarkers for diagnosing fungal infections, particularly Candida species. Elevated levels of this compound are often associated with increased fungal load in patients undergoing antibiotic therapy .

Industrial Applications

Beyond its medicinal uses, this compound has applications in various industrial processes.

Food Industry

In the food industry, this compound is utilized as a sweetener and humectant due to its low caloric content and ability to retain moisture . Its application extends to formulations aimed at reducing sugar content while maintaining sweetness.

Biodegradable Polymers

Recent advancements have explored incorporating this compound into biodegradable polymer matrices for drug delivery systems. These polymers can be engineered to provide controlled release of therapeutic agents, enhancing their efficacy while minimizing side effects .

Case Studies and Data Tables

Mécanisme D'action

L-Arabinitol exerce ses effets principalement par son interaction avec des enzymes spécifiques. Par exemple, la this compound 4-déshydrogénase catalyse la conversion du this compound en L-xylulose, ce qui est une étape importante dans la voie catabolique du L-arabinose fongique . Cette voie implique la réduction du L-arabinose en this compound, suivie de son oxydation en L-xylulose, qui est ensuite métabolisée davantage .

Comparaison Avec Des Composés Similaires

L-Arabinitol est similaire à d’autres alcools de sucre tels que le xylitol, le ribitol et le sorbitol. Il possède des propriétés uniques qui le distinguent de ces composés :

Xylitol : Comme this compound, le xylitol est un pentitol, mais il est dérivé du xylose. Le xylitol est largement utilisé comme édulcorant dans les produits sans sucre.

Ribitol : Le ribitol est un autre pentitol dérivé du ribose. Il est moins utilisé que this compound et le xylitol.

Sorbitol : Le sorbitol est un hexitol dérivé du glucose et est couramment utilisé comme édulcorant et humectant dans les produits alimentaires et pharmaceutiques.

Les propriétés uniques de this compound, telles que ses voies enzymatiques spécifiques et ses avantages potentiels pour la santé, en font un composé précieux dans diverses applications .

Activité Biologique

L-arabinitol, a pentose sugar alcohol, is a compound of significant biological interest due to its role in various metabolic pathways and its potential clinical applications. This article discusses the biological activity of this compound, focusing on its enzymatic interactions, diagnostic significance in invasive candidiasis, and implications in metabolic disorders.

This compound is formed from the reduction of arabinose or lyxose and exists in various living organisms, including bacteria and humans. It plays a crucial role in carbohydrate metabolism and has been implicated in several metabolic disorders.

Enzymatic Activity

This compound is metabolized by specific enzymes, including L-arabitol dehydrogenase, which shows substrate specificity that can be influenced by mutations. For instance, the Y318F mutation in Aspergillus niger enhances the enzyme's affinity for D-sorbitol while maintaining activity on L-arabitol. This suggests evolutionary advantages in certain metabolic pathways, allowing for efficient conversion of substrates under specific conditions .

Table 1: Enzymatic Activity of L-Arabitol Dehydrogenase

| Enzyme | Substrates Active On | Specificity Notes |

|---|---|---|

| L-arabitol dehydrogenase | L-arabitol, xylitol | Not active on D-sorbitol |

| Xylitol dehydrogenase | Xylitol, D-sorbitol | Not active on L-arabitol |

Diagnostic Biomarker for Invasive Candidiasis

This compound has gained attention as a potential biomarker for diagnosing invasive candidiasis. Studies have shown that elevated urine ratios of d-arabinitol to this compound (DA/LA) correlate with the presence of Candida infections.

Table 2: Urinary d-/l-Arabinitol Ratios in Clinical Studies

In a study involving children undergoing antifungal chemotherapy, a mean DA/LA ratio of 5.120 was observed, indicating a strong correlation between elevated levels and fungal infections . The sensitivity and specificity of this method were reported at 100% and 97.2%, respectively, making it a reliable diagnostic tool .

Case Studies

Case Study: Elevated DA/LA Ratios in Pediatric Patients

A cohort study involving 138 pediatric patients demonstrated that those with confirmed invasive candidiasis had significantly higher DA/LA ratios compared to those without fungal infections. The study highlighted that urine samples collected during antifungal treatment showed normalization of DA/LA ratios, further supporting the compound's role as a biomarker for monitoring treatment efficacy .

Case Study: Metabolic Disorders Associated with this compound

This compound has also been linked to metabolic disorders such as pentosuric acidemia and congenital liver cirrhosis. In one case report, a patient exhibited elevated plasma and urine levels of this compound due to transaldolase deficiency, suggesting its potential as a metabolic indicator .

Propriétés

IUPAC Name |

(2S,4S)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884411 | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7643-75-6 | |

| Record name | Arabinitol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z1K06N9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 104 °C | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.